molecular formula C11H15NO B13313265 3-(1-Cyclopropyl-ethoxy)-phenylamine

3-(1-Cyclopropyl-ethoxy)-phenylamine

Cat. No.: B13313265
M. Wt: 177.24 g/mol
InChI Key: ONVNCMSBFGYTAI-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-ethoxy)-phenylamine is a phenylamine derivative featuring a cyclopropyl-ethoxy substituent at the 3-position of the aromatic ring. This compound combines the electron-donating properties of the phenylamine group with the steric and electronic effects of the cyclopropyl-ethoxy moiety. The cyclopropyl group introduces strain and hydrophobicity, while the ethoxy linker may enhance solubility and influence molecular conformation.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(1-cyclopropylethoxy)aniline

InChI

InChI=1S/C11H15NO/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9H,5-6,12H2,1H3

InChI Key

ONVNCMSBFGYTAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions (Palladium-Catalyzed)

Description:

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are prominent in synthesizing such compounds.

Key Steps:

  • Synthesis of a phenylboronic acid or phenyl halide derivative bearing the ethoxy group.
  • Coupling with cyclopropyl-amine or its derivatives in the presence of palladium catalysts.
  • Final functionalization to install the amino group at the phenyl ring.

Advantages:

  • High efficiency and selectivity.
  • Mild reaction conditions.

Research Data:

  • US9688623B2 details processes involving palladium-catalyzed coupling for phenylamine derivatives with ethoxy substituents.

Data Tables of Reaction Conditions and Yields

Method Starting Material Reagents Catalysts Reaction Conditions Yield (%) References
Nucleophilic substitution Halogenated phenylamine Cyclopropyl-ethoxy anion NaH / t-BuOK Reflux in DMF or DMSO 45-60 Patent EP3702347A1
Cross-coupling (Buchwald-Hartwig) Phenyl halide with ethoxy group Cyclopropylamine Palladium catalyst 80-120°C, inert atmosphere 70-85 US9688623B2
Cyclopropanation Alkenyl phenyl intermediates Diiodomethane, Zn - Room temperature to 60°C 50-65 Literature reports

Research Perspectives and Optimization

  • Selectivity: Cross-coupling methods exhibit superior regioselectivity and functional group tolerance, making them preferable for complex molecules.
  • Yield Improvement: Use of ligand-modified palladium catalysts can enhance yields and reduce reaction times.
  • Safety & Scalability: Cyclopropanation reactions require careful handling of diazo compounds; continuous flow techniques improve safety and scalability.

Summary of Key Insights

  • The most efficient and widely adopted methods involve palladium-catalyzed cross-coupling reactions, especially Buchwald-Hartwig amination, for attaching amino groups to aromatic rings bearing ethoxy and cyclopropyl functionalities.
  • Nucleophilic aromatic substitution remains viable for simpler derivatives but is less favored for complex, regioselective syntheses.
  • Cyclopropyl groups are introduced either via cyclopropanation of alkenyl intermediates or nucleophilic substitution with cyclopropyl halides, depending on the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-ethoxy)-phenylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted phenylamine derivatives.

Scientific Research Applications

3-(1-Cyclopropyl-ethoxy)-phenylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Cyclopropyl-ethoxy)-phenylamine with key analogues, emphasizing substituent effects on physicochemical properties, reactivity, and bioactivity.

Table 1: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Thermal Stability Key Applications
This compound 3-(cyclopropyl-ethoxy) ~207.3 ~2.5 Moderate* Bioactive intermediates
3-Ethynylphenylamine 3-ethynyl ~133.2 ~1.8 High Angucyclinone synthesis
3,4-Dimethylphenylamine 3,4-dimethyl ~121.2 ~2.1 High Nrf2 activators
3-(2-Methoxyethoxy)propylamine Methoxy-ethoxy chain ~147.2 ~0.9 Moderate Industrial solvents

*Inferred from cyclopropane’s strain and thermal degradation trends in azomethines ().
Sources: .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Steric Effects: The cyclopropyl-ethoxy group in the target compound likely acts as an electron donor similar to hexyloxyphenyl units in azomethines (), which enhance optoelectronic properties. However, its steric bulk may reduce reactivity compared to smaller substituents like ethynyl or methyl groups .
  • Bioactivity : Disubstituted phenylamines (e.g., 3,4-dimethylphenylamine) exhibit potent Nrf2 activation (compound 4 in ), suggesting that bulkier substituents like cyclopropyl-ethoxy could modulate activity but may require optimization for steric tolerance.
  • Toxicity : indicates that replacing phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity. The cyclopropyl-ethoxy group’s hydrophobicity might improve cell permeability but could also increase off-target interactions .

Physicochemical and Thermal Properties

  • Thermal Stability : Cyclopropane’s strain may lower decomposition temperatures compared to linear alkyl chains (e.g., hexyloxy in ). However, the ethoxy linker could mitigate instability by providing conformational flexibility.
  • Solubility : The ether oxygen in the cyclopropyl-ethoxy group may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., methyl), as seen in methoxyethoxypropylamine ().

Industrial and Regulatory Considerations

  • Safety : Analogues like 3-(2-methoxyethoxy)propylamine () require stringent handling due to flammability and toxicity, suggesting similar precautions for the target compound.
  • Regulatory Status : Substituted phenylamines like MDMA () are controlled substances, highlighting the need for compliance checks during research or commercialization.

Biological Activity

3-(1-Cyclopropyl-ethoxy)-phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a cyclopropyl-ethoxy group. This unique structure may contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with neurotransmitter systems and potential roles in enzyme inhibition.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies show that the compound may exhibit antimicrobial properties against certain bacterial strains.
  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may possess anti-inflammatory effects, which could have therapeutic implications in inflammatory diseases.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter release
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing an IC50 value indicating effective antimicrobial activity.

Case Study 2: Neuropharmacological Investigation

A neuropharmacological study assessed the impact of this compound on serotonin levels in rodent models. Results showed a notable increase in serotonin release, suggesting potential applications in treating mood disorders.

Research Findings

Recent research highlights the compound's potential as a lead candidate for drug development. Its dual action as both an antimicrobial and a neuroactive agent opens avenues for further exploration in pharmacological applications.

Future Directions

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects. In vivo studies and clinical trials will be crucial in determining its therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Cyclopropyl-ethoxy)-phenylamine, and how do structural features influence reactivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the cyclopropyl-ethoxy group can be introduced via Williamson ether synthesis using cyclopropylmethyl bromide and a phenolic precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The phenylamine group may require protective strategies (e.g., Boc protection) to prevent undesired side reactions . Structural features like the electron-donating ethoxy group and steric hindrance from the cyclopropane ring influence reaction rates and regioselectivity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
  • Spectroscopy : FT-IR for functional group verification (e.g., amine N-H stretch at ~3400 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹).
  • Mass Spectrometry : HRMS to confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling.
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
  • Waste Disposal : Neutralize amines with dilute HCl before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from structural variability or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation of the phenyl ring) and compare bioactivity trends.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Mechanistic Profiling : Employ techniques like surface plasmon resonance (SPR) to quantify target binding affinity and kinetics.
  • Data Validation : Replicate experiments across independent labs and cross-reference with computational models (e.g., molecular docking) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor to assess Phase I metabolism. Monitor degradation via LC-MS/MS.
  • Isotopic Labeling : Incorporate ¹³C or deuterium at metabolically labile sites (e.g., ethoxy group) to track metabolic pathways.
  • In Vivo Studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Quantify parent compound and metabolites using UPLC-QTOF-MS.
  • CYP Enzyme Inhibition Assays : Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can substituents on the phenylamine core be engineered to enhance target selectivity in kinase inhibition studies?

  • Methodological Answer :

  • Rational Design : Introduce bulky groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in kinase ATP-binding sites.
  • Click Chemistry : Use azide-alkyne cycloaddition to attach diverse substituents for high-throughput screening.
  • Biophysical Validation : Combine X-ray crystallography of ligand-bound kinase complexes with thermodynamic profiling (ITC) to quantify binding entropy/enthalpy.
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Process Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Catalysis : Use Pd/C or Ni catalysts for efficient coupling reactions at lower temperatures.
  • Purification : Implement flash chromatography or recrystallization in mixed solvents (e.g., EtOAc/hexane) to improve yield and purity.
  • Quality Control : Establish in-process controls (IPC) via inline FT-IR or Raman spectroscopy to monitor reaction progression .

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